molecular formula C17H11F2N3O5S2 B2435772 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate CAS No. 896015-71-7

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

Cat. No. B2435772
CAS RN: 896015-71-7
M. Wt: 439.41
InChI Key: KOPHGHUVQJNWOU-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C17H11F2N3O5S2 and its molecular weight is 439.41. The purity is usually 95%.
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Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

A compound related to the chemical structure mentioned, specifically a fluoro-substituted benzo[b]pyran, has been investigated for its potential anti-lung cancer activity. This research outlined the synthesis of various derivatives and their testing against human cancer cell lines, including lung, breast, and CNS cancer, with some compounds showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Synthetic and Theoretical Aspects of New Dimroth Rearrangement

Another study explored the synthetic and theoretical aspects of the Dimroth rearrangement of 6-aminopyran-2-ones to 6-hydroxypyridin-2-ones via carbamoyl ketenes. This research provides insight into the rearrangement process and its potential applications in developing new chemical entities with desired biological activities (Subbotina et al., 2005).

Novel Co(II) and Cu(II) Coordination Complexes

Research on pyrazole-acetamide derivatives, including compounds with structural similarities to the chemical , revealed the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized for their structure and tested for antioxidant activity, demonstrating significant antioxidant properties (Chkirate et al., 2019).

Synthesis and Insecticidal Assessment Against Cotton Leafworm

A study on the synthesis of various heterocycles incorporating a thiadiazole moiety, similar to the core structure of the compound , showed potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural applications (Fadda et al., 2017).

Novel Synthesis and Antitumor Evaluation

Another study focused on the synthesis of polyfunctionally substituted heterocyclic compounds derived from a similar core structure, demonstrating the compounds' antitumor activities. These compounds were tested against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, showing significant inhibitory effects (Shams et al., 2010).

properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O5S2/c1-8(23)20-16-21-22-17(29-16)28-7-9-5-12(24)13(6-26-9)27-15(25)14-10(18)3-2-4-11(14)19/h2-6H,7H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPHGHUVQJNWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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